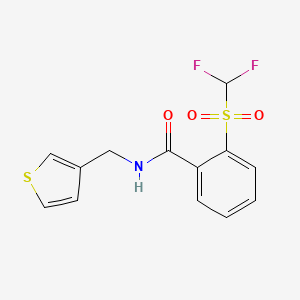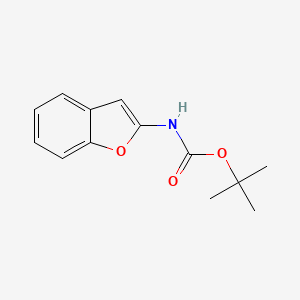
2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide, also known as DB1976, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 2013 by researchers at the University of Dundee, and since then, its properties have been extensively studied.
Applications De Recherche Scientifique
Fluoroalkylative Aryl Migration
The compound 2-((difluoromethyl)sulfonyl)-N-(thiophen-3-ylmethyl)benzamide can be related to research on fluoroalkylative aryl migration. Fluorinated sulfinate salts, serving as di- and monofluoroalkyl radical precursors, demonstrate synthetic applications in the silver-catalyzed cascade fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process highlights the compound's potential in modifying molecular structures through fluoroalkylation, aiding in the development of novel compounds with specific properties (He, Tan, Ni, & Hu, 2015).
Synthesis and Applications of Triflamides
Triflamides, closely related to the structural motifs found in this compound, are essential in organic chemistry for their role as reagents, catalysts, or additives in various reactions. Their high NH-acidity, lipophilicity, and catalytic activity make them valuable in a wide range of organic reactions, including cycloaddition, Friedel–Crafts reactions, and heterocyclization. This underlines the compound's potential utility in enhancing reaction efficiencies and developing new synthetic methodologies (Moskalik & Astakhova, 2022).
Anticancer Evaluation of Derivatives
Compounds structurally related to this compound have been synthesized and evaluated for their anticancer activity. Notably, certain derivatives have shown potent cytotoxic activity against various human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, with low toxicity towards normal human kidney HEK293 cells. These findings indicate the potential application of such compounds in developing new anticancer agents (Ravichandiran et al., 2019).
Novel Insecticide Development
Research into structurally similar compounds has led to the development of novel insecticides, such as flubendiamide, which exhibits strong activity against lepidopterous pests. This research can guide the development of pesticides using this compound as a precursor or a model for creating substances with novel modes of action, contributing to integrated pest management strategies (Tohnishi et al., 2005).
Propriétés
IUPAC Name |
2-(difluoromethylsulfonyl)-N-(thiophen-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S2/c14-13(15)21(18,19)11-4-2-1-3-10(11)12(17)16-7-9-5-6-20-8-9/h1-6,8,13H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGMVNDGVQOXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CSC=C2)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Phenyl-4-[4-[4-(4-phenylphthalazin-1-yl)oxyphenyl]sulfonylphenoxy]phthalazine](/img/structure/B2588727.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2588730.png)


![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]benzamide](/img/structure/B2588737.png)


![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2588740.png)


![1-{1-[3-(2,3-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2588747.png)

![5-Ethyl-2-[1-(1-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2588749.png)
